molecular formula C19H20Cl2N2O3 B12484022 Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12484022
M. Wt: 395.3 g/mol
InChI Key: ZMLODLJYBLADHR-UHFFFAOYSA-N
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Description

Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzoate ester, a dichlorobenzyl group, and a morpholine ring. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate ester, followed by the introduction of the dichlorobenzyl group through a nucleophilic substitution reaction. The final step involves the incorporation of the morpholine ring via a condensation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate
  • Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Uniqueness

Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it distinct from its similar compounds.

Properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 5-[(2,3-dichlorophenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H20Cl2N2O3/c1-25-19(24)15-11-14(5-6-17(15)23-7-9-26-10-8-23)22-12-13-3-2-4-16(20)18(13)21/h2-6,11,22H,7-10,12H2,1H3

InChI Key

ZMLODLJYBLADHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=C(C(=CC=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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